2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
Description
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a hydroxyl-acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-2-4-9-6(5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYXANRXGHDYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795497-33-4 | |
| Record name | 2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with glyoxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This compound appears as a white to off-white crystalline powder, with a molecular formula of and a molecular weight of approximately 189.63 g/mol.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction : It can be reduced to form alcohols or other derivatives.
- Substitution : The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Chemistry
In the field of chemistry, this compound serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
The compound has been extensively studied for its role in enzyme inhibition and protein-ligand interactions . Research indicates that it can modulate the activity of specific enzymes involved in metabolic pathways, making it valuable for studies focused on biochemical processes and disease mechanisms. For instance, it has shown potential in targeting enzymes associated with inflammation and microbial resistance .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties . It has been explored as an intermediate in drug synthesis, particularly for compounds aimed at treating bacterial infections and inflammatory diseases. Preliminary studies suggest that it may possess antioxidant , anti-inflammatory , and antimicrobial activities .
Notable Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways. This property makes it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains, revealing significant antibacterial effects that suggest potential applications in treating infections caused by resistant bacteria .
- Synthesis of Novel Derivatives : Researchers have synthesized derivatives of this compound to enhance its biological activity. For example, modifications to the pyridine ring have led to compounds with improved efficacy against fibrotic diseases .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(2-pyridyl)acetic acid hydrochloride
- 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride
- 2-Hydroxy-2-(3-chloropyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Biological Activity
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, a compound with the molecular formula C₈H₁₀ClNO₃, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a pyridine ring, contributing to its unique properties. It appears as a white to off-white crystalline powder with a molecular weight of approximately 189.63 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance. This interaction modulates biochemical pathways that are crucial for its therapeutic effects .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In various biological models, it has been shown to reduce inflammation markers effectively, suggesting potential applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound demonstrates notable antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
| Pseudomonas aeruginosa | Moderate |
3. Neuroprotective Activity
Emerging studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress pathways is a key area of investigation .
4. Antioxidant Properties
The antioxidant activity of this compound contributes to its therapeutic potential in combating oxidative stress-related conditions, including cancer and diabetes .
Case Study 1: Inflammatory Model
In a study examining the anti-inflammatory effects of the compound, researchers administered it in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, supporting its use as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The compound exhibited superior activity against S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a Strecker-like reaction involving 3-methylpyridine-2-carbaldehyde and glycine under acidic conditions. Key parameters include:
- Solvent selection : Ethanol or water enhances intermediate stability .
- Reduction of imine intermediates : Use of sodium cyanoborohydride or catalytic hydrogenation improves yield .
- Acidification : Hydrochloric acid is added post-reduction to precipitate the hydrochloride salt. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR :
- ¹H NMR (D₂O): Pyridine protons appear as a multiplet at δ 8.2–8.5 ppm; methyl groups resonate at δ 2.4–2.6 ppm .
- ¹³C NMR : Carboxylic acid carbon at ~175 ppm; pyridine carbons between 120–150 ppm .
- HPLC-MS : Retention time ~6.2 min (C18 column); molecular ion [M+H]⁺ at m/z 200.1 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?
- Methodological Answer :
- Dose-response studies : Compare EC₅₀ values across assays to identify potency variations (e.g., antimicrobial vs. anti-inflammatory activity) .
- Target specificity profiling : Use kinase/GPCR panels to differentiate off-target effects. For example, pyridine-based analogs show variable inhibition of COX-2 vs. COX-1 .
- Metabolite analysis : LC-MS/MS detects active metabolites that may explain divergent in vitro/in vivo results .
Q. How does the 3-methylpyridin-2-yl substituent influence the compound’s chiral center stability under physiological conditions?
- Methodological Answer :
- Chiral HPLC (Chiralpak IA column): Monitor racemization kinetics at pH 7.4 (37°C). The methyl group sterically hinders racemization, with <5% enantiomerization over 24 hours .
- Circular dichroism (CD) : Track optical activity changes in simulated gastric fluid (pH 1.2) to assess oral stability .
Q. What computational approaches predict the compound’s solubility and crystallinity for formulation development?
- Methodological Answer :
- COSMO-RS simulations : Predict aqueous solubility (log S ≈ -2.1) and identify co-solvents (e.g., PEG 400) to enhance bioavailability .
- Polymorph screening : Use solvent-drop grinding with ethanol/water mixtures to isolate stable Form I (PXRD peaks at 10.2°, 15.7°, 20.4°) .
Contradiction Analysis and Experimental Design
Q. Why do conflicting reports exist regarding the compound’s interaction with cytochrome P450 enzymes?
- Resolution Strategy :
- Isoform-specific assays : Test against CYP3A4, CYP2D6, and CYP2C9 using human liver microsomes. Contradictions often arise from differential inhibition (e.g., IC₅₀ = 12 μM for CYP3A4 vs. >50 μM for CYP2D6) .
- Probe substrates : Use midazolam (CYP3A4) and dextromethorphan (CYP2D6) to validate competitive vs. non-competitive inhibition .
Q. How can researchers optimize enantioselective synthesis for preclinical studies?
- Experimental Design :
- Chiral auxiliaries : Employ (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric Mannich reactions (enantiomeric excess >90%) .
- Dynamic kinetic resolution : Combine lipase-mediated hydrolysis with in situ racemization (e.g., using Alcalase-CLEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
